![molecular formula C6H5N3O B099744 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one CAS No. 16328-62-4](/img/structure/B99744.png)
1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one
Overview
Description
“1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one” is a chemical compound with the molecular formula C6H5N3O . Its molecular weight is 135.12 . This compound is also known by other names such as “1H-Imidazo[4,5-b]pyridin-2-ol” and "Imidazo[4,5-b]pyridin-2-ol" .
Molecular Structure Analysis
The molecular structure of “1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one” can be represented by the InChI string:InChI=1S/C6H5N3O/c10-6-8-4-2-1-3-7-5(4)9-6/h1-3H,(H2,7,8,9,10)
. This structure is achiral, with no defined stereocenters or E/Z centers . Chemical Reactions Analysis
Nitration of “1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one” and its N-methyl derivatives at 0–5°C and 60°C gives 5-nitro- and 5,6-dinitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of “1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one” include a molecular weight of 135.12 and a molecular formula of C6H5N3O . The compound is achiral, with no defined stereocenters or E/Z centers .Scientific Research Applications
Phosphodiesterase Inhibition
This compound has been identified as a potential phosphodiesterase inhibitor . Phosphodiesterases (PDEs) are enzymes that play a crucial role in cellular signaling by hydrolyzing cyclic nucleotides, such as cAMP and cGMP. Inhibitors of PDE can have therapeutic applications in treating various diseases, including cardiovascular disorders, neurodegenerative diseases, and erectile dysfunction.
Optoelectronic Devices
The imidazo[4,5-b]pyridine nucleus, due to its unique chemical structure, has been explored for use in optoelectronic devices . These compounds can serve as the core for developing new materials that exhibit desirable electronic properties for applications in light-emitting diodes, solar cells, and transistors.
Biological Sensors
Due to their luminescent properties, these compounds are being studied for their application in biological sensors . They can be used to detect the presence of various biological molecules or changes in the environment, which is crucial for diagnostics and environmental monitoring.
Anti-Cancer Agents
The derivatives of imidazo[4,5-b]pyridine have shown promise as anti-cancer agents . Their ability to interact with biological targets relevant to cancer progression makes them candidates for the development of new oncology drugs.
Confocal Microscopy and Imaging
These compounds have potential applications as emitters for confocal microscopy and imaging . Their luminescent properties can be utilized to enhance the imaging of biological samples, providing better resolution and contrast for research and medical diagnostics.
Antiviral Activity
Research has indicated that imidazo[4,5-b]pyridine derivatives can exhibit antiviral activity . They have been tested against various viruses, including coronaviruses and influenza, which suggests their potential use in developing antiviral medications.
Material Science
In the field of material science , the versatility of imidazo[4,5-b]pyridine compounds allows for the creation of new materials with specific properties . These materials can be used in a wide range of applications, from electronics to coatings and beyond.
Therapeutic Potential
Lastly, the therapeutic potential of imidazo[4,5-b]pyridine derivatives extends beyond the aforementioned applications. They are being explored for their efficacy in treating a variety of conditions, including inflammatory diseases and neurological disorders .
properties
IUPAC Name |
1,3-dihydroimidazo[4,5-b]pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-8-4-2-1-3-7-5(4)9-6/h1-3H,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDIPOWQYRAOSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)N2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333936 | |
Record name | 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50333936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
CAS RN |
16328-62-4 | |
Record name | 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50333936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,2H,3H-imidazo[4,5-b]pyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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